molecular formula C22H22F2N4OS B2578058 N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189660-38-5

N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2578058
CAS No.: 1189660-38-5
M. Wt: 428.5
InChI Key: AWOSMVUFAIJYSQ-UHFFFAOYSA-N
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Description

This compound is a fluorinated acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core with sulfur-linked substituents. Key structural attributes include:

  • Spirocyclic triaza system: The 8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl group introduces conformational rigidity, which may enhance target binding specificity.
  • Thioacetamide linkage: The sulfur atom in the acetamide bridge could influence redox properties or intermolecular interactions compared to oxygen analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4OS/c1-28-12-10-22(11-13-28)26-20(15-6-8-16(23)9-7-15)21(27-22)30-14-19(29)25-18-5-3-2-4-17(18)24/h2-9H,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOSMVUFAIJYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a triazaspiro framework and fluorinated phenyl groups. Its chemical formula is C22H22F2N4OSC_{22}H_{22}F_{2}N_{4}OS, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the areas of anticancer and antimicrobial effects. Below are detailed findings from various studies:

Anticancer Activity

  • Mechanism of Action : The compound appears to inhibit key pathways involved in cancer cell proliferation. It has been shown to interact with DNA topoisomerase enzymes, which are crucial for DNA replication and repair.
  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including:
    • Mia PaCa-2 (pancreatic cancer)
    • HepG2 (liver cancer)
    • DLD-1 (colon cancer)
    These studies revealed IC50 values indicating the concentration required to inhibit cell growth by 50% was significantly lower than that of standard chemotherapeutic agents like etoposide .

Antimicrobial Activity

  • In Vitro Testing : The compound has shown promising antimicrobial properties against several pathogens:
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans
    The disk diffusion method indicated zones of inhibition comparable to established antibiotics, suggesting potential as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study 1AnticancerSignificant inhibition of Mia PaCa-2 cells with an IC50 of 15 µM
Study 2AntimicrobialEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL
Study 3Structure-Activity RelationshipModifications in the triazaspiro structure enhanced potency against HepG2 cells

Structure-Activity Relationship (SAR)

The structure of this compound suggests that the presence of fluorinated phenyl groups and the triazaspiro framework are critical for its biological activity. Variations in these components can lead to significant changes in potency and selectivity against different biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related molecules from the evidence:

Compound Name (IUPAC) Core Structure Key Substituents Reported Use/Activity Reference
N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide Triazaspirodeca-diene, thioacetamide 2-Fluorophenyl, 4-fluorophenyl, methyl Not specified in evidence -
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorophenyl Monomer for polyimide synthesis
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) Benzamide Trifluoromethyl, isopropoxyphenyl Fungicide (pesticide)
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) Cyclopropanecarboxamide Chlorophenyl, tetrahydrofuranone Fungicide

Key Differences and Implications:

Fluorine vs. Chlorine Substituents :

  • The target compound’s fluorophenyl groups may enhance metabolic stability and membrane permeability compared to chlorophenyl analogs (e.g., 3-chloro-N-phenyl-phthalimide) due to fluorine’s smaller atomic radius and resistance to oxidative metabolism .

Spirocyclic vs.

Thioacetamide vs. Carboxamide Linkages :

  • The sulfur atom in the acetamide bridge could alter electronic properties (e.g., polarizability) and redox behavior compared to oxygen-based linkages in Flutolanil or Cyprofuram. This might influence interactions with enzymes or receptors .

Applications :

  • Unlike Flutolanil and Cyprofuram, which are explicitly pesticidal, the target compound’s use remains unconfirmed. However, its fluorinated spirocyclic architecture aligns with trends in modern agrochemical design for enhanced efficacy and environmental persistence .

Research Findings and Methodological Insights

Computational Modeling (Hypothetical):

For example:

  • Hydrophobic enclosure by the spirocyclic core and fluorophenyl groups might enhance binding in enzyme active sites.
  • The thioacetamide linkage could form unique hydrogen-bonding or van der Waals interactions compared to oxygen analogs .

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